GPR40 Calcium Flux Potency
AMG-837 activates human GPR40 in a calcium flux assay with an EC50 of 13.5 nM [1]. This potency is approximately 5-fold higher than TAK-875 (fasiglifam) which has a reported EC50 of 72 nM for GPR40 , and approximately 3.7-fold higher than GW9508 which has an EC50 of approximately 50 nM . TUG-770 shows even higher potency with an EC50 of 6 nM for human FFA1 , but AMG-837's partial agonism profile may confer distinct pharmacological properties compared to full agonists.
| Evidence Dimension | Human GPR40 receptor activation (EC50, nM) |
|---|---|
| Target Compound Data | 13.5 ± 0.8 nM (CHO cells, aequorin Ca2+ flux assay) |
| Comparator Or Baseline | TAK-875: 72 nM (reported); GW9508: ~50 nM (HEK293 cells); TUG-770: 6 nM (1311N1 cells) |
| Quantified Difference | 5.3-fold more potent than TAK-875; 3.7-fold more potent than GW9508 |
| Conditions | CHO cells expressing human GPR40; aequorin bioluminescence Ca2+ flux assay |
Why This Matters
Potency differences impact the concentration required to achieve target engagement in vitro and in vivo, directly influencing dosing regimens and experimental design.
- [1] Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. Table 1. View Source
